molecular formula C42H47NO2 B8555555 2-(3-{[3-(2-Benzyloxy-5-methylphenyl)-3-phenylpropyl]isopropylamino}-1-phenylpropyl)-4-methylphenol CAS No. 854306-71-1

2-(3-{[3-(2-Benzyloxy-5-methylphenyl)-3-phenylpropyl]isopropylamino}-1-phenylpropyl)-4-methylphenol

Cat. No. B8555555
CAS RN: 854306-71-1
M. Wt: 597.8 g/mol
InChI Key: GXNHCHFPSIESSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-{[3-(2-Benzyloxy-5-methylphenyl)-3-phenylpropyl]isopropylamino}-1-phenylpropyl)-4-methylphenol is a useful research compound. Its molecular formula is C42H47NO2 and its molecular weight is 597.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-{[3-(2-Benzyloxy-5-methylphenyl)-3-phenylpropyl]isopropylamino}-1-phenylpropyl)-4-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-{[3-(2-Benzyloxy-5-methylphenyl)-3-phenylpropyl]isopropylamino}-1-phenylpropyl)-4-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

854306-71-1

Product Name

2-(3-{[3-(2-Benzyloxy-5-methylphenyl)-3-phenylpropyl]isopropylamino}-1-phenylpropyl)-4-methylphenol

Molecular Formula

C42H47NO2

Molecular Weight

597.8 g/mol

IUPAC Name

4-methyl-2-[3-[[3-(5-methyl-2-phenylmethoxyphenyl)-3-phenylpropyl]-propan-2-ylamino]-1-phenylpropyl]phenol

InChI

InChI=1S/C42H47NO2/c1-31(2)43(26-24-37(35-16-10-6-11-17-35)39-28-32(3)20-22-41(39)44)27-25-38(36-18-12-7-13-19-36)40-29-33(4)21-23-42(40)45-30-34-14-8-5-9-15-34/h5-23,28-29,31,37-38,44H,24-27,30H2,1-4H3

InChI Key

GXNHCHFPSIESSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN(CCC(C2=CC=CC=C2)C3=C(C=CC(=C3)C)OCC4=CC=CC=C4)C(C)C)C5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine (59 g) and 3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropyl-4-methylbenzenesulfonate of Formula IVa (100 g) in acetonitrile (595 ml) was heated in an autoclave at 110-115° C. for 16-18 hours. The reaction mass was cooled to 60-65° C., and solvent was distilled completely under vacuum. Charged ethyl acetate (290 ml) and water (590 ml) to the residue. Separated the aqueous layer and extracted with 118 ml of ethyl acetate. Combined organic layers were washed with water (590 ml) and distilled completely to obtain 108 g of syrup. This syrup was loaded onto a silica gel column and eluted with 5% ethyl acetate in chloroform. Distilled the solvent completely to get 38 g of the title compound as syrup.
Quantity
59 g
Type
reactant
Reaction Step One
Name
3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropyl-4-methylbenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
595 mL
Type
solvent
Reaction Step One

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